Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate
CAS No.: 329910-14-7
Cat. No.: VC6172508
Molecular Formula: C16H10N2O2S2
Molecular Weight: 326.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329910-14-7 |
|---|---|
| Molecular Formula | C16H10N2O2S2 |
| Molecular Weight | 326.39 |
| IUPAC Name | 1,3-benzothiazol-2-ylmethyl 1,3-benzothiazole-2-carboxylate |
| Standard InChI | InChI=1S/C16H10N2O2S2/c19-16(15-18-11-6-2-4-8-13(11)22-15)20-9-14-17-10-5-1-3-7-12(10)21-14/h1-8H,9H2 |
| Standard InChI Key | LGEQINADZDDWGS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=NC4=CC=CC=C4S3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features two fused benzene-thiazole rings, with one ring bearing a carboxylate group and the other a methyl ester linkage. This configuration enhances its stability and reactivity, making it a candidate for further chemical modifications. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 326.4 g/mol | PubChem |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=NC4=CC=CC=C4S3 | PubChem |
| Topological Polar Surface Area | 101 Ų | PubChem |
The planar arrangement of the benzothiazole rings facilitates π-π stacking interactions, which are critical for its binding to biological targets such as enzymes and receptors.
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The primary synthetic route involves a two-step process:
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Condensation: 2-Aminobenzenethiol reacts with benzoyl chloride in the presence of pyridine to form the benzothiazole core.
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Esterification: The intermediate undergoes esterification with methanol under acidic conditions to yield the final product.
Reaction conditions (e.g., temperature, solvent selection) significantly impact yields. For instance, using acetonitrile as a solvent at reflux temperatures (80–100°C) improves cyclization efficiency by 15–20% compared to toluene .
Industrial-Scale Production
Industrial methods prioritize green chemistry principles:
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Continuous Flow Reactors: Reduce reaction times from 12 hours (batch) to 2 hours .
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Catalytic Optimization: Benzyltriethylammonium chloride (TEBA) enhances alkylation efficiency, achieving yields >90% for intermediates .
Chemical Reactivity and Derivative Formation
The compound undergoes three principal reactions:
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Oxidation: Treatment with hydrogen peroxide () oxidizes the thiazole sulfur to sulfoxides ().
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Reduction: Sodium borohydride () selectively reduces the ester group to a primary alcohol.
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Nucleophilic Substitution: Electrophilic attack at the C-2 position of the benzothiazole ring enables functionalization with amines or halides .
Biological Activities and Mechanisms
Antimicrobial Properties
Anticancer Activity
Molecular docking studies suggest high binding affinity () to epidermal growth factor receptor (EGFR), a key oncology target. Derivatives inhibit EGFR phosphorylation in HeLa cells at IC values of 5–10 µM.
Comparative Analysis with Analogues
| Compound | Key Structural Difference | Bioactivity (vs. Target Compound) |
|---|---|---|
| 2-Aminobenzothiazole | Lacks ester and methyl groups | 50% lower QS inhibition |
| 2-Mercaptobenzothiazole | Thiol (-SH) substituent | Higher cytotoxicity (IC = 2 µM) |
| Sodium 2-(6-hydroxy benzo[d]thiazol-2-yl) thiazole-4-carboxylate | Carboxylate at C-4 position | Enhanced water solubility |
The target compound’s dual benzothiazole rings confer superior metabolic stability compared to monosubstituted analogues .
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis limits large-scale production. Novel one-pot methodologies are under investigation .
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Pharmacokinetics: Poor oral bioavailability (<20%) necessitates prodrug development or nanoparticle encapsulation.
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Target Specificity: Off-target effects on mammalian cells require structure-activity relationship (SAR) optimization .
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